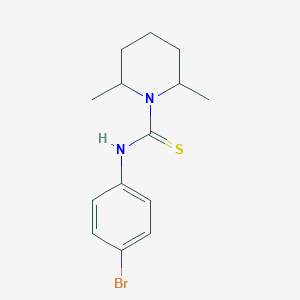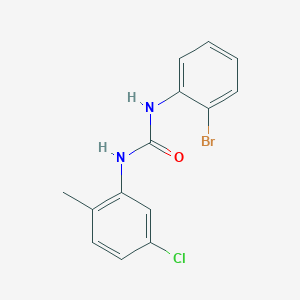![molecular formula C24H34N2O2S B4283181 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4283181.png)
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine, also known as TASP0410458, is a chemical compound that has gained attention due to its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its mechanism of action and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine involves its binding to the serotonin 5-HT7 receptor. This receptor belongs to the G protein-coupled receptor family and is coupled to the Gs protein. Upon activation, the receptor stimulates the production of cyclic adenosine monophosphate (cAMP), which leads to the activation of downstream signaling pathways. This compound has been found to act as an antagonist of the 5-HT7 receptor, which inhibits the production of cAMP and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the binding of serotonin to the 5-HT7 receptor with a high affinity. In vivo studies have shown that this compound has anxiolytic and antidepressant-like effects in animal models. Furthermore, this compound has been found to improve memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine in lab experiments is its high affinity for the serotonin 5-HT7 receptor. This allows for precise targeting of the receptor and inhibition of downstream signaling pathways. Another advantage is its potential use as a therapeutic agent for neuropsychiatric disorders. However, one of the limitations of using this compound is its potential off-target effects on other receptors. Therefore, careful consideration should be given to the dosages used in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential therapeutic use in neuropsychiatric disorders. Another direction is to study its effects on other serotonin receptors and their downstream signaling pathways. Furthermore, the development of more selective and potent compounds that target the 5-HT7 receptor could lead to the development of more effective therapeutic agents.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has been studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience. This compound has been found to bind to the serotonin 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. This receptor has been implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, this compound has been studied as a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(4-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2S/c1-19(2)21-8-12-23(13-9-21)29(27,28)26-16-14-25(15-17-26)18-20-6-10-22(11-7-20)24(3,4)5/h6-13,19H,14-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUACDEUZPIEBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283101.png)



![N'-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283123.png)

![N'-[(4-methoxy-1-naphthyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283146.png)
![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![1-(4-tert-butylbenzyl)-4-[(4-butylphenyl)sulfonyl]piperazine](/img/structure/B4283164.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)
